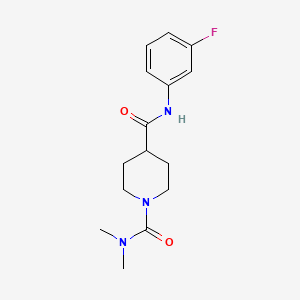
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide, also known as PPMB, is a chemical compound that is widely used in scientific research. It belongs to the class of compounds called amides and has a molecular weight of 311.81 g/mol. PPMB is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
作用机制
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide inhibits the activity of PKD1 by binding to the enzyme and preventing it from carrying out its normal function. PKD1 is involved in the regulation of various cellular processes such as cell growth, survival, and migration. By inhibiting PKD1, 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can affect these processes and potentially be used as a therapeutic agent for diseases such as cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can induce cell death in cancer cells and inhibit their growth. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
One advantage of using 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide in laboratory experiments is its specificity for PKD1. This allows researchers to study the function of PKD1 without affecting other cellular processes. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can induce cell death in cancer cells, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of interest is the development of more potent and selective inhibitors of PKD1, which could have therapeutic applications beyond cancer. Additionally, further research is needed to understand the mechanisms by which 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide affects other cellular processes such as inflammation.
合成方法
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can be synthesized by reacting 4-chlorophenol with 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromobutane to yield 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide. The synthesis of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide is relatively simple and can be carried out in a laboratory setting.
科学研究应用
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide has been widely used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of a protein called protein kinase D1 (PKD1), which plays a role in cell growth and survival. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide has also been used to study the function of other enzymes such as phosphodiesterases and histone deacetylases.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-15(21-14-8-6-12(17)7-9-14)16(20)19-11-13-5-3-4-10-18-13/h3-10,15H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVAUYYOSZCJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)
![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)
![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)

![7-acetyl-2-(ethoxymethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381407.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(2-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5381429.png)
![N-isopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5381432.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5381440.png)
![N-(3-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5381445.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B5381463.png)
![5-[(3-fluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5381471.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5381480.png)